molecular formula C20H21N3O3 B2598902 Malic Enzyme inhibitor ME1 CAS No. 522649-59-8

Malic Enzyme inhibitor ME1

Cat. No.: B2598902
CAS No.: 522649-59-8
M. Wt: 351.406
InChI Key: JJFJQFJFFVLMCX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of malic enzyme inhibitor ME1 involves fragment-based drug discovery methods. Researchers use molecular dynamic simulation and molecular docking to identify fragments that interact with the binding site of NADP . These fragments are then optimized to create a potent inhibitor. The synthetic route typically involves the following steps:

  • Identification of fragments through virtual screening.
  • Optimization of fragments to enhance binding affinity and selectivity.
  • Synthesis of the optimized inhibitor using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the optimized synthetic route. The process includes:

  • Large-scale virtual screening to identify potential fragments.
  • Optimization and synthesis of the inhibitor in bulk quantities.
  • Purification and quality control to ensure the inhibitor’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

Malic enzyme inhibitor ME1 undergoes various chemical reactions, including:

    Oxidation: The inhibitor can undergo oxidation reactions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the inhibitor into reduced forms.

    Substitution: The inhibitor can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have varying degrees of activity and selectivity.

Scientific Research Applications

Malic enzyme inhibitor ME1 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Malic enzyme 2 inhibitors: These inhibitors target the mitochondrial NAD(P)-dependent malic enzyme 2.

    Malic enzyme 3 inhibitors: These inhibitors target the mitochondrial NADP-dependent malic enzyme 3.

Uniqueness

Malic enzyme inhibitor ME1 is unique due to its high selectivity for malic enzyme 1 compared to malic enzyme 2 and malic enzyme 3 . This selectivity allows for targeted inhibition of malic enzyme 1 without affecting the other isoforms, making it a promising therapeutic agent for cancer treatment .

Properties

IUPAC Name

3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-17-8-6-15(7-9-17)21-10-12-22(13-11-21)18-14-19(25)23(20(18)26)16-4-2-1-3-5-16/h1-9,18,24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFJQFJFFVLMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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